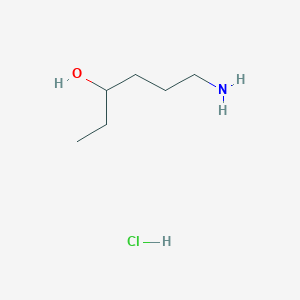

6-Aminohexan-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminohexan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-6(8)4-3-5-7;/h6,8H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPUDNYUOAJWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-86-5 | |

| Record name | 6-aminohexan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 6-Aminohexan-3-ol hydrochloride

An In-depth Technical Guide to the Chemical Properties of 6-Aminohexan-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminohexan-3-ol hydrochloride is a bifunctional organic molecule of interest in various fields, including medicinal chemistry and materials science, due to the presence of a primary amino group and a secondary hydroxyl group. These functional groups provide two centers for chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules. As a hydrochloride salt, the compound is expected to exhibit improved water solubility and stability compared to its free base form.

This guide provides a comprehensive overview of the known and predicted . Due to the limited availability of experimental data for this specific molecule, this document leverages data from the closely related isomer, 6-aminohexan-1-ol, and fundamental principles of organic chemistry to provide a robust profile. Furthermore, detailed experimental protocols are presented to enable researchers to determine key properties and facilitate the use of this compound in their work.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its reactivity and handling in chemical synthesis.

Table 1: Core Identifiers for 6-Aminohexan-3-ol Hydrochloride

| Property | Value | Source |

| IUPAC Name | 6-aminohexan-3-ol;hydrochloride | N/A |

| CAS Number | 1354952-86-5 | BLD Pharm |

| Molecular Formula | C₆H₁₆ClNO | BLD Pharm |

| Molecular Weight | 153.65 g/mol | BLD Pharm |

| Canonical SMILES | CCC(O)CCCN.[H]Cl | BLD Pharm |

Table 2: Experimental and Estimated Physicochemical Properties

| Property | Experimental Value (6-Aminohexan-1-ol) | Estimated Value (6-Aminohexan-3-ol) | Rationale for Estimation |

| Melting Point | 54-58 °C (free base)[1][2] | Likely a crystalline solid as the hydrochloride salt. The melting point will be significantly different from the free base and the 1-ol isomer. | The presence of ionic interactions in the hydrochloride salt will increase the lattice energy, leading to a higher melting point compared to the free base. The position of the hydroxyl group can influence crystal packing. |

| Boiling Point | 227 °C (free base)[3] | Not applicable for the hydrochloride salt (will likely decompose at high temperatures). | Salts are non-volatile and decompose upon strong heating rather than boiling. |

| pKa | 15.18 (hydroxyl group, predicted)[1]; ~10.6 (amino group, typical for primary amines) | ~15 (hydroxyl group); ~10.5 (amino group) | The position of the hydroxyl group is not expected to significantly alter the pKa of the distant amino group or the hydroxyl group itself. |

| Aqueous Solubility | Miscible (free base)[1][3] | Expected to be high. | As a hydrochloride salt of a small molecule with two polar functional groups, high aqueous solubility is anticipated. The free base is likely less soluble than the 1-ol isomer due to a more centered, less polar overall structure. |

| LogP (Octanol/Water Partition Coefficient) | -0.01 (free base)[2][3] | ~0.2-0.5 (free base) | The shift of the hydroxyl group to a more central position reduces the overall polarity of the molecule, which would likely lead to a slight increase in the LogP value for the free base. |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The aqueous solubility of a drug candidate is a critical parameter that influences its bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.

Rationale: This method ensures that the solution reaches equilibrium with the solid drug, providing a thermodynamically stable solubility value. Using a buffer system is crucial for ionizable compounds like 6-Aminohexan-3-ol hydrochloride, as its solubility is pH-dependent.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffers (e.g., phosphate-buffered saline) at various physiologically relevant pH values (e.g., pH 5.0, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of 6-Aminohexan-3-ol hydrochloride to a known volume of each buffer solution in separate glass vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of 6-Aminohexan-3-ol using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound at the specific pH and temperature.

Caption: Workflow for Aqueous Solubility Determination.

Chemical Reactivity and Stability

The reactivity of 6-Aminohexan-3-ol hydrochloride is dictated by its primary amine and secondary alcohol functional groups.

-

Primary Amine: The amino group is nucleophilic and will undergo typical reactions of primary amines, such as:

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and ultimately quaternary ammonium salts[4][5].

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides[5][6]. This is a common reaction in drug discovery for modifying the properties of a lead compound.

-

Reaction with Aldehydes and Ketones: Formation of imines (Schiff bases), which can be subsequently reduced to secondary amines.

-

-

Secondary Alcohol: The hydroxyl group can undergo:

-

Oxidation: Oxidation to a ketone using standard oxidizing agents (e.g., PCC, Swern oxidation).

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to an ether, for example, via the Williamson ether synthesis after deprotonation.

-

Stability:

The free base, 6-aminohexan-1-ol, is known to be stable under normal storage conditions in a closed container at room temperature.[3] It is also described as hygroscopic.[1][2][7] 6-Aminohexan-3-ol hydrochloride is expected to share this hygroscopic nature and should be stored in a cool, dry, well-ventilated area away from incompatible substances.[3]

Incompatibilities:

The compound is expected to be incompatible with strong oxidizing agents, which can react with both the amino and alcohol groups.[2][3][7] As an amine salt, it will also react with strong bases to liberate the free amine.

Proposed Synthesis of 6-Aminohexan-3-ol Hydrochloride

A plausible synthetic route for 6-Aminohexan-3-ol hydrochloride can be envisioned starting from ethyl 4-oxohexanoate.

-

Reductive Amination: The ketone in ethyl 4-oxohexanoate can undergo reductive amination with ammonia or a protected amine equivalent (e.g., benzylamine) in the presence of a reducing agent like sodium cyanoborohydride to introduce the amino group at the 3-position.

-

Ester Reduction: The ethyl ester can then be reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LAH).

-

Deprotection (if necessary): If a protecting group like benzyl was used for the amine, it would be removed at this stage, for example, by catalytic hydrogenation.

-

Salt Formation: Finally, the resulting 6-aminohexan-3-ol free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.

Caption: Proposed Synthetic Pathway.

Analytical Methods: Purity Assessment by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds. A reverse-phase method would be suitable for 6-Aminohexan-3-ol hydrochloride.

Rationale: RP-HPLC separates compounds based on their hydrophobicity. Derivatization is often employed for small amines that lack a UV chromophore to enhance detection sensitivity.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 6-Aminohexan-3-ol hydrochloride in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

-

For enhanced sensitivity, a pre-column derivatization step can be performed. For example, reacting the amine with dansyl chloride or salicylaldehyde to attach a UV-active or fluorescent tag.[8]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. The use of a buffer is important to ensure consistent peak shape for the amine hydrochloride.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at an appropriate wavelength for the derivatized compound (e.g., 240 nm)[9] or by an Evaporative Light Scattering Detector (ELSD) if no chromophore is present.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Peak purity can be assessed using a photodiode array (PDA) detector by comparing spectra across the peak.[10]

-

Conclusion

6-Aminohexan-3-ol hydrochloride is a promising chemical building block with a unique arrangement of functional groups. While specific experimental data is scarce, a comprehensive understanding of its likely chemical properties can be extrapolated from related compounds and fundamental chemical principles. This guide provides a foundation for researchers by summarizing these predicted properties and offering detailed, actionable protocols for the experimental determination of its solubility, a plausible synthetic route, and methods for its analytical characterization. The provided methodologies are designed to be robust and reliable, enabling scientists in drug discovery and chemical research to confidently incorporate this compound into their studies.

References

-

6-Aminohexane-1-ol - Physico-chemical Properties. ChemBK. [Link]

-

6-Aminohexan-1-ol | CAS#:4048-33-3. Chemsrc. [Link]

-

Chemical Properties of 1-Hexanol, 6-amino- (CAS 4048-33-3). Cheméo. [Link]

-

6-Amino-1-hexanol | C6H15NO | CID 19960. PubChem. [Link]

-

Amine Reactivity. MSU chemistry. [Link]

-

6-Aminohexanol. Innovassynth.com. [Link]

-

24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

-

Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]

-

Synthesis of A. N-Boc-6-amino-1-hexanol (6). PrepChem.com. [Link]

-

Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]

-

Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

-

Amines to Alcohols. Chemistry Steps. [Link]

-

Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. [Link]

-

(E)-6-aminohex-3-en-1-ol. PubChem. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Improved process for the preparation of 6-aminohexanoic acid.

-

Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Journal of Pharmaceutical Research. [Link]

- Preparation method of 6-amino-1-hexanol by taking calcium carbonate as catalyst.

-

Amine hydrochloride in HPLC. Chromatography Forum. [Link]

-

HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 6-Aminohexan-1-ol | CAS#:4048-33-3 | Chemsrc [chemsrc.com]

- 3. 6-Amino-1-hexanol(4048-33-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studymind.co.uk [studymind.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. jopcr.com [jopcr.com]

- 10. tis.wu.ac.th [tis.wu.ac.th]

solubility of 6-Aminohexan-3-ol hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Aminohexan-3-ol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] For ionizable compounds such as 6-aminohexan-3-ol hydrochloride, solubility in organic solvents is a key parameter influencing formulation development, purification strategies, and the ability to conduct further chemical modifications. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 6-aminohexan-3-ol hydrochloride in organic solvents. We will explore the physicochemical principles governing its solubility, present a detailed experimental protocol for solubility determination, and discuss the critical factors that influence solvent selection and experimental outcomes.

Introduction: The Significance of Organic Solvent Solubility

6-Aminohexan-3-ol hydrochloride is an organic compound containing both a hydroxyl and an amine functional group, the latter of which is salified with hydrochloric acid. This structure imparts a hydrophilic character, suggesting good aqueous solubility. However, in pharmaceutical development and organic synthesis, understanding its solubility in non-aqueous, organic solvents is often paramount. Organic solvents are integral to processes such as:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a pure, crystalline solid with the desired polymorphic form.[2]

-

Formulation of Non-Aqueous Dosage Forms: For topical, transdermal, or parenteral formulations where water is not the primary vehicle, knowledge of solubility in organic excipients is essential.

-

Synthetic Transformations: As a building block in further chemical synthesis, the ability to dissolve 6-aminohexan-3-ol hydrochloride in a suitable reaction medium is a prerequisite.

This guide will provide the foundational knowledge for researchers to intelligently approach the challenge of solubilizing this amine hydrochloride in organic media.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] For an ionic compound like 6-aminohexan-3-ol hydrochloride, this principle is nuanced by the interplay of several factors:

-

Ionic Interactions: The primary challenge in dissolving an ionic salt in an organic solvent is overcoming the strong electrostatic forces of the crystal lattice.[2]

-

Solvent Polarity: Polar solvents are generally more effective at solvating ions. Polar protic solvents, which can engage in hydrogen bonding, are particularly adept at stabilizing both the cation and the anion.[2]

-

Dielectric Constant: A solvent with a high dielectric constant is better able to shield the ions from each other, reducing the electrostatic attraction and favoring dissolution.

-

Hydrogen Bonding: The presence of both a hydroxyl group and a protonated amine in 6-aminohexan-3-ol hydrochloride allows it to act as a hydrogen bond donor. Solvents that are effective hydrogen bond acceptors will facilitate its dissolution.

The interplay of these factors can be visualized in the following logical relationship:

Caption: Key factors influencing the solubility of 6-aminohexan-3-ol hydrochloride.

Physicochemical Properties of 6-Aminohexan-3-ol and its Hydrochloride

| Property | Value/Description | Implication for Solubility |

| Molecular Formula | C6H15NO · HCl[3] | The relatively small size may favor solubility compared to larger molecules. |

| Functional Groups | Primary Amine (as hydrochloride), Secondary Alcohol | Both groups are polar and capable of hydrogen bonding, suggesting a preference for polar solvents. |

| Predicted XlogP (for free base) | 0.2[4] | A low octanol-water partition coefficient indicates a high degree of hydrophilicity. |

| Form | Expected to be a solid at room temperature. | The physical state necessitates overcoming lattice energy for dissolution. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[5] The following protocol outlines a robust procedure for assessing the solubility of 6-aminohexan-3-ol hydrochloride in a range of organic solvents.

Materials and Equipment

-

6-Aminohexan-3-ol hydrochloride (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or other mechanical agitator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another validated analytical method.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method:

Caption: Workflow for shake-flask solubility determination.

Detailed Procedure

-

Preparation: Add an excess amount of 6-aminohexan-3-ol hydrochloride to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. To establish equilibrium, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5]

-

Sample Collection and Preparation: At each time point, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Analysis: Analyze the concentration of 6-aminohexan-3-ol hydrochloride in the filtered supernatant using a validated analytical method such as HPLC.

-

Data Interpretation: The concentration at which the measured values plateau over time represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility and Solvent Selection

The choice of organic solvent will have the most significant impact on the solubility of 6-aminohexan-3-ol hydrochloride. Below is a table summarizing the expected solubility in different classes of organic solvents, based on general principles of organic chemistry.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are polar, have high dielectric constants, and can act as both hydrogen bond donors and acceptors, effectively solvating the ions and the polar functional groups of the molecule. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can solvate cations well, but are less effective at solvating anions compared to protic solvents. Their ability to accept hydrogen bonds is beneficial. |

| Nonpolar Aprotic | Hexanes, Toluene, Diethyl Ether | Low to Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt. |

| Chlorinated | Dichloromethane, Chloroform | Low | While having a dipole moment, their ability to solvate ions is limited, and they are not strong hydrogen bond acceptors. |

Other factors that can influence the measured solubility include:

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[6]

-

Polymorphism: Different crystalline forms of the same compound can exhibit different solubilities.[2]

-

Purity of the Compound and Solvent: Impurities can enhance or suppress solubility.

Conclusion

While specific quantitative data for the solubility of 6-aminohexan-3-ol hydrochloride in organic solvents is not widely published, a thorough understanding of its physicochemical properties and the principles of solubility allows for a rational approach to its dissolution. The hydrochloride salt structure dictates a preference for polar, and particularly polar protic, organic solvents. The experimental protocol detailed in this guide provides a reliable framework for researchers to determine the solubility in their solvents of interest. Such data is invaluable for the informed design of purification processes, synthetic routes, and pharmaceutical formulations.

References

-

World Health Organization. (n.d.). Annex 4. WHO. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. J-STAGE. [Link]

-

National Center for Biotechnology Information. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. [Link]

-

International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Scribd. (n.d.). solubility experimental methods.pptx. [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

PubChem. (n.d.). 6-aminohexan-3-ol (C6H15NO). [Link]

-

PubChem. (n.d.). (E)-6-aminohex-3-en-1-ol. [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

-

ChemBK. (2024, April 10). 6-Aminohexane-1-ol. [Link]

-

Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Chemsrc. (2025, August 20). 6-Aminohexan-1-ol | CAS#:4048-33-3. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

-

PubChem. (n.d.). 6-Aminocyclohex-3-en-1-ol. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems [Doctoral dissertation, University of Rhode Island]. DigitalCommons@URI. [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the pKa Values of 6-Aminohexan-3-ol Hydrochloride

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in solution. For active pharmaceutical ingredients (APIs), the pKa dictates critical properties including solubility, permeability, and receptor binding, thereby profoundly influencing a drug's overall pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive technical overview of the pKa values of 6-Aminohexan-3-ol hydrochloride, a molecule featuring both an amino and a hydroxyl functional group. We will explore the theoretical underpinnings of its ionization, present detailed methodologies for both experimental determination and computational prediction of its pKa values, and discuss the implications of these values for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of pKa in Drug Development

In pharmaceutical sciences, the pKa value is the negative logarithm of the acid dissociation constant (Ka) and quantifies the acidity or basicity of a molecule.[2] It is the specific pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[4] This equilibrium is paramount, as the ionization state of a drug directly impacts:

-

Solubility and Dissolution: The ionized form of a drug is generally more water-soluble than the neutral form. Manipulating the pH of a formulation based on the drug's pKa can significantly enhance solubility and dissolution rates.[3][5]

-

Membrane Permeability: Biological membranes are lipid bilayers that are more readily crossed by neutral, lipophilic molecules. A drug's ability to be absorbed (e.g., in the gastrointestinal tract) is therefore heavily dependent on the proportion of its non-ionized form at physiological pH.[2][5]

-

Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a drug's ionization state. For instance, acids with a pKa > 3 and bases with a pKa < 8 are often poorly absorbed in the small intestine.[3]

-

Drug Formulation: Knowledge of pKa is essential for selecting appropriate salts, buffers, and excipients to ensure the stability, solubility, and efficacy of the final drug product.[5]

Molecular Structure of 6-Aminohexan-3-ol Hydrochloride

6-Aminohexan-3-ol is an amino alcohol with the chemical formula C₆H₁₅NO.[6] As a hydrochloride salt, the basic amino group is protonated, forming an ammonium ion (R-NH₃⁺) with a chloride counter-ion. The molecule possesses two key functional groups capable of ionization: a primary amine and a secondary alcohol.

-

The Amino Group (-NH₂): This group is basic and will be protonated at low pH. The pKa of the corresponding conjugate acid (R-NH₃⁺) will determine the pH at which it deprotonates to the neutral amine.

-

The Hydroxyl Group (-OH): This group is weakly acidic and will lose a proton at a very high pH to form an alkoxide ion (R-O⁻).

Understanding the distinct pKa values associated with each of these groups is the primary focus of this guide.

Factors Influencing the pKa of 6-Aminohexan-3-ol

The acidity of a proton is determined by the stability of the conjugate base formed upon its departure.[7] Several factors dictate this stability:

-

Electronegativity: The amino group's conjugate acid involves a positive charge on the nitrogen atom. The hydroxyl group's acidity relates to a negative charge on the oxygen atom in the conjugate base. Oxygen is more electronegative than nitrogen, meaning it can better stabilize a negative charge.[7][8]

-

Inductive Effects: The electron-withdrawing inductive effect of the hydroxyl group's oxygen atom can slightly increase the acidity of the nearby protonated amino group by pulling electron density away and stabilizing the positive charge. Conversely, the alkyl chain is electron-donating, which slightly decreases the acidity (increases the pKa) of the protonated amine compared to a smaller molecule.

-

Solvation: The ability of the solvent (typically water) to stabilize the charged species through hydrogen bonding plays a significant role.

For 6-Aminohexan-3-ol, we expect two pKa values:

-

pKa₁ (Basic): Associated with the deprotonation of the protonated amino group (R-NH₃⁺ ⇌ R-NH₂ + H⁺). This value is expected to be in the range of 9.0 - 10.5, typical for primary alkylammonium ions.

-

pKa₂ (Acidic): Associated with the deprotonation of the hydroxyl group (R-OH ⇌ R-O⁻ + H⁺). This value is expected to be much higher, typically around 15-16, similar to other alcohols.[9] In most pharmaceutical and biological contexts (pH 1-12), the hydroxyl group will remain protonated and neutral.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values due to its simplicity and low cost.[10][11] The technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.

Detailed Experimental Protocol

This protocol outlines the steps for determining the pKa of the amino group in 6-Aminohexan-3-ol hydrochloride.

A. Instrumentation and Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or a manual burette

-

Magnetic stirrer and stir bar

-

Nitrogen gas line

-

Reagents: 6-Aminohexan-3-ol hydrochloride, 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), 0.15 M Potassium Chloride (KCl) solution.[12]

B. Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[12]

-

Sample Preparation: Accurately weigh and dissolve 6-Aminohexan-3-ol hydrochloride in a known volume of water to create a sample solution of approximately 1 mM.

-

Establish Initial Conditions:

-

Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stir bar.[13]

-

Add KCl solution to maintain a constant ionic strength of 0.15 M throughout the titration.[12]

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[12]

-

Use 0.1 M HCl to adjust the initial pH of the solution to approximately 1.8-2.0, ensuring the amino group is fully protonated.[12][13]

-

-

Titration:

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring at a constant, moderate speed.

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.[13]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

-

Replication: Perform the titration at least three times to ensure the reliability and reproducibility of the results. Calculate the average pKa and standard deviation.[12]

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In early-stage drug discovery, where large numbers of compounds are screened, experimental pKa determination can be time-consuming.[14] Computational (in silico) methods offer a rapid and cost-effective alternative for estimating pKa values.[15]

Methodologies for In Silico Prediction

Computational approaches generally fall into two categories:

-

Quantum Mechanics (QM) Based: These methods, such as those using Density Functional Theory (DFT), calculate pKa from first principles by computing the free energy change of the deprotonation reaction in a solvent model.[16][17] While accurate, they can be computationally intensive.

-

Machine Learning (ML) and Empirical Methods: These approaches use statistical models trained on large datasets of experimentally determined pKa values.[14][18] They are very fast and can be highly accurate for molecules similar to those in the training set but may struggle with novel scaffolds.[14]

Computational Workflow Diagram

Caption: Generalized workflow for computational pKa prediction.

Summary and Discussion of pKa Values

| Functional Group | Ionization Reaction | Predicted pKa Range | Method of Estimation |

| Protonated Amine | R-NH₃⁺ ⇌ R-NH₂ + H⁺ | 9.5 - 10.5 | Comparison with similar primary amino alcohols and computational predictions. |

| Hydroxyl Group | R-OH ⇌ R-O⁻ + H⁺ | 15.0 - 16.0 | Based on the typical pKa of secondary alcohols. |

Interpretation and Implications

-

pKa₁ (Amine): The pKa of the protonated amine is the most relevant for pharmaceutical applications. At physiological pH (~7.4), which is significantly below the pKa of ~10, the amino group will be predominantly in its protonated, positively charged form (R-NH₃⁺). This has several consequences:

-

pKa₂ (Alcohol): The hydroxyl group's pKa is very high, meaning it will only be deprotonated under extremely basic conditions not found in biological systems. Therefore, for all practical purposes in drug development, the hydroxyl group can be considered a neutral, polar functional group.

The combination of experimental and computational approaches provides the most reliable understanding of a molecule's ionization profile.[15] While computational tools offer speed, experimental validation via methods like potentiometric titration remains the gold standard for accuracy.

Conclusion

The pKa values of 6-Aminohexan-3-ol hydrochloride are dictated by its two ionizable functional groups: a primary amine and a secondary alcohol. The pKa of the protonated amine, predicted to be in the 9.5-10.5 range, is the critical parameter for drug development, indicating that the molecule will be predominantly charged and water-soluble at physiological pH. The hydroxyl group, with a much higher pKa, remains neutral under biological conditions. A thorough understanding and accurate determination of these pKa values, achieved through a synergistic use of experimental techniques like potentiometric titration and validated computational models, are indispensable for the rational design, formulation, and optimization of drug candidates.

References

-

Pion. (2023, December 13). What is pKa and how is it used in drug development? [Link]

-

Stoilova, T., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. International Journal of Pharmaceutical and Clinical Research, 10(4), 131-137. [Link]

-

Pharmapproach. (2024, November 15). Impact of pKa on Excipients Selection in Drug Formulation Development. [Link]

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, ACI.S12304. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]

-

PubChem. 6-aminohexan-3-ol. [Link]

-

Rowan. pKa Prediction. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Problems in Chemistry. (2022, May 18). Factors affecting pKa. YouTube. [Link]

-

Tran, V. T., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Vietnam Journal of Chemistry, 58(4), 453-458. [Link]

-

Ishida, T., & Hirao, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7545. [Link]

-

Hunt, P., et al. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Chemistry LibreTexts. (2020, July 1). 6.4: Acid strength and pKa. [Link]

-

Raic, D., et al. (2010). Simple Method for the Estimation of pKa of Amines. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 195-200. [Link]

-

Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. [Link]

-

ResearchGate. (2017). pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Avşar, G., & Dinç, E. (2011). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 57-64. [Link]

Sources

- 1. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. acdlabs.com [acdlabs.com]

- 4. eurjchem.com [eurjchem.com]

- 5. industrialpharmacist.com [industrialpharmacist.com]

- 6. PubChemLite - 6-aminohexan-3-ol (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 7. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pKa Prediction | Rowan [rowansci.com]

- 15. researchgate.net [researchgate.net]

- 16. jst-ud.vn [jst-ud.vn]

- 17. mdpi.com [mdpi.com]

- 18. optibrium.com [optibrium.com]

thermodynamic stability of 6-Aminohexan-3-ol HCl

An In-depth Technical Guide to the Thermodynamic Stability of 6-Aminohexan-3-ol HCl

Foreword: A Proactive Approach to Stability

In the landscape of drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock upon which a safe, effective, and reliable therapeutic product is built. The hydrochloride salt of an aminol, such as 6-Aminohexan-3-ol HCl, presents a unique set of challenges and considerations. Its bifunctional nature—possessing both a nucleophilic amine and a reactive hydroxyl group—necessitates a rigorous and scientifically-grounded stability assessment. This guide eschews a simplistic, step-by-step recitation of methods. Instead, it offers a holistic, field-proven framework for understanding, investigating, and ultimately mastering the stability profile of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to yield unambiguous, high-integrity data.

The Molecular Profile of 6-Aminohexan-3-ol HCl: A First Principles Analysis

Before any instrument is calibrated, a thorough in-silico and theoretical analysis of the target molecule is paramount. 6-Aminohexan-3-ol is a chiral aminol with a secondary alcohol and a primary amine. The formation of a hydrochloride salt by protonating the more basic amino group is a common strategy to enhance aqueous solubility and crystallinity.[1] However, this salt formation introduces its own stability dynamics.

-

pKa and its Implications : The success and stability of a salt are fundamentally governed by the difference in pKa between the basic drug and the acidic counterion.[1] For a stable salt, a pKa difference of at least 2-3 units is generally recommended. The primary amine in 6-aminohexan-3-ol is expected to have a pKa in the range of 9-10.5, typical for primary alkylamines. With the pKa of HCl being very low, a stable, non-hygroscopic salt is theoretically achievable.

-

Structural Features and Potential Liabilities :

-

Primary Amine (R-NH3+) : While protonation reduces its nucleophilicity, the equilibrium can still allow for reactions, particularly with formulation excipients.

-

Secondary Alcohol (R-OH) : Susceptible to oxidation to a ketone. Dehydration is also a potential degradation pathway, especially at elevated temperatures.

-

Alkyl Chain : Provides flexibility but is generally stable.

-

Core Thermodynamic Stability: Theoretical Framework

The thermodynamic stability of the crystalline salt is a function of its Gibbs free energy, which is intrinsically linked to the strength of the ionic and intermolecular forces within the crystal lattice.

-

Lattice Energy : This is the energy released upon the formation of the crystal lattice from its constituent gaseous ions. A higher lattice energy generally corresponds to a more stable, higher-melting-point solid.[1] Differential Scanning Calorimetry (DSC) is an essential tool for probing the energetics of the solid state, including the melting point, which serves as a proxy for lattice energy.[2]

-

Hygroscopicity : The propensity of the salt to absorb atmospheric moisture is a critical stability parameter.[1] The parent compound, 6-Aminohexan-1-ol, is known to be hygroscopic.[3][4] This property can lower the energy barrier for chemical degradation by acting as a solvent for reactants or by facilitating polymorphic transitions to a less stable form.

Anticipated Degradation Pathways: A Mechanistic View

Understanding how a molecule might degrade is essential for designing stability-indicating analytical methods. For 6-Aminohexan-3-ol HCl, several pathways are plausible.

-

Deamination : The removal of the amino group can occur through various mechanisms, including oxidative deamination to form a keto acid or hydrolytic deamination.[5][6] While less likely in the solid state, this pathway must be considered in solution.

-

Dehydration : Acid-catalyzed dehydration of the secondary alcohol could lead to the formation of various hexenylamine isomers. This is a classic elimination reaction often promoted by heat. The decomposition of hydroxy amino acids like serine and threonine often involves dehydration.[7]

-

Oxidation : The secondary alcohol can be oxidized to 6-aminohexan-3-one. The primary amine is also susceptible to oxidation, though less readily than the alcohol.

-

Salt Dissociation : Amine hydrochlorides can dissociate upon heating, releasing free amine and HCl gas.[8][9] This can be a critical consideration during manufacturing processes like drying.

Below is a diagram illustrating the logical relationship between the core compound and its potential degradation products.

Caption: Potential degradation pathways for 6-Aminohexan-3-ol HCl.

A Validated Workflow for Comprehensive Stability Assessment

A robust stability program is a multi-stage process, progressing from fundamental characterization to forced degradation and long-term studies.

Caption: A logical workflow for thermodynamic stability assessment.

Key Experimental Protocols

The following protocols are presented as self-validating systems, incorporating checks and balances to ensure data integrity.

Thermal Analysis: DSC and TGA

Causality : Thermal analysis provides a direct measure of the compound's response to heat.[10] DSC detects phase transitions (melting, polymorphism), while TGA quantifies mass loss due to decomposition or desolvation.[9] This combination is crucial for identifying the onset of thermal degradation and understanding the mechanism (e.g., dissociation vs. decomposition).

Protocol: Simultaneous Thermal Analysis (STA)

-

Instrument : Calibrated STA (DSC/TGA) instrument.

-

Sample Preparation : Accurately weigh 3-5 mg of 6-Aminohexan-3-ol HCl into an aluminum pan. Crimp the pan with a pinhole lid to allow for the escape of any evolved gases.

-

Method Parameters :

-

Purge Gas : Nitrogen at 50 mL/min.

-

Temperature Program :

-

Equilibrate at 30 °C.

-

Ramp at 10 °C/min to 400 °C.

-

-

-

Data Analysis :

-

TGA Curve : Note the onset temperature of mass loss and the percentage of mass lost in each step. A mass loss corresponding to HCl (~23.5% for the monohydrochloride) would suggest salt dissociation.

-

DSC Curve : Identify the peak temperature of the melting endotherm. The sharpness of the peak can indicate sample purity.[2] Note any other endothermic or exothermic events.

-

-

System Validation : Run an indium standard prior to the sample run to verify temperature and enthalpy accuracy.

Table 1: Illustrative Thermal Analysis Data

| Parameter | Observation | Interpretation |

|---|---|---|

| DSC Melting Point (Tpeak) | 185.4 °C | Sharp endotherm, indicative of a crystalline solid with a defined melting point. |

| TGA Onset of Mass Loss | 210.1 °C | The compound is thermally stable up to this temperature under these conditions. |

| TGA Mass Loss (210-280 °C) | ~24% | Correlates with the theoretical mass of HCl, suggesting salt dissociation is the initial degradation step. |

| TGA Residual Mass at 400 °C | < 2% | Complete decomposition/volatilization of the organic moiety. |

Chromatographic Purity and Stability-Indicating Method

Causality : High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of an API and quantifying its degradation over time.[11] A validated stability-indicating method is one that can separate the API from all potential degradation products and process impurities.

Protocol: HPLC-UV Method Development and Validation

-

Forced Degradation :

-

Objective : To intentionally generate degradation products to prove the method's specificity.

-

Conditions : Expose solutions of 6-Aminohexan-3-ol HCl (e.g., 1 mg/mL) to:

-

Acidic : 0.1 M HCl at 80 °C for 24h.

-

Basic : 0.1 M NaOH at 80 °C for 24h.

-

Oxidative : 3% H₂O₂ at room temperature for 24h.

-

Thermal : Heat solution at 80 °C for 72h.

-

Photolytic : Expose solution to ICH-compliant light source.

-

-

-

Chromatographic Conditions (Starting Point) :

-

Column : C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Gradient : 5% B to 95% B over 20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm (as the molecule lacks a strong chromophore).

-

Column Temperature : 30 °C.

-

-

Method Optimization & Validation :

-

Inject the stressed samples. The goal is to achieve baseline separation between the main peak and all degradation product peaks.

-

Adjust the gradient, mobile phase, or column chemistry as needed.

-

Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

System Validation : A system suitability test (SST) must be performed before each run, including checks for retention time precision, peak area precision, and resolution between the main peak and a closely eluting impurity.

Conclusion: From Data to Dossier

A comprehensive investigation into the is a journey from theoretical postulation to empirical verification. By understanding the molecule's intrinsic properties, anticipating its degradation pathways, and applying robust, self-validating analytical techniques, researchers can build a complete stability profile. This data-rich approach not only satisfies regulatory requirements but also provides critical insights that inform formulation development, packaging selection, and ultimately, the delivery of a safe and effective medicine to the patient.

References

- Pharmaguideline. (2025, April 9).

- Barge, L. M., et al. (n.d.). Hydrothermal Degradation of Amino Acids.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- Serajuddin, A. T. M. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.

- Lecturio. (2025, April 24).

- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.

- ResearchGate. (2025, August 9). Stability of pharmaceutical salts in solid oral dosage forms.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses.

- ResearchGate. (n.d.).

- PubChem. (n.d.). (E)-6-aminohex-3-en-1-ol.

- Bada, J. L., & Schroeder, R. A. (n.d.). Decomposition of hydroxy amino acids in foraminiferal tests; kinetics, mechanism and geochronological implications.

- PubChem. (n.d.). 6-aminohexan-3-ol (C6H15NO).

- Chemsrc. (2025, August 20). 6-Aminohexan-1-ol | CAS#:4048-33-3.

- MedMuv. (2024, June 11).

- Thermo Fisher Scientific. (2012, January 10).

- Thermo Fisher Scientific. (2012, January 10).

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Aminohexan-1-ol | CAS#:4048-33-3 | Chemsrc [chemsrc.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. lecturio.com [lecturio.com]

- 6. medmuv.com [medmuv.com]

- 7. Decomposition of hydroxy amino acids in foraminiferal tests; kinetics, mechanism and geochronological implications [pubs.usgs.gov]

- 8. olisystems.com [olisystems.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 11. sepscience.com [sepscience.com]

Introduction: The Versatility of the Aminohexanol Scaffold

An In-depth Technical Guide to the Synthesis and Application of Aminohexanol Derivatives

Aminohexanol derivatives represent a class of bifunctional molecules that possess both an amino group and a hydroxyl group attached to a six-carbon backbone. This unique structural combination imparts a valuable set of properties, making them highly versatile building blocks in diverse scientific fields. The hydroxyl group provides a site for esterification, etherification, and oxidation, while the amino group allows for amidation, alkylation, and the formation of Schiff bases and enamines. The six-carbon chain, often derived from 6-amino-1-hexanol or cyclohexanol backbones, offers a degree of flexibility and hydrophobicity that can be finely tuned.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, the goal is to provide a narrative grounded in mechanistic understanding and practical application. We will explore the causality behind synthetic choices, the logic of their application in catalysis and medicine, and the self-validating nature of the described protocols. We will delve into key synthetic methodologies, their expanding role in asymmetric catalysis, their significant potential in therapeutic development, and their utility in materials science.

Part 1: Core Synthetic Strategies and Methodologies

The utility of any chemical scaffold is predicated on its accessibility. Aminohexanol derivatives can be synthesized through a variety of robust and scalable methods. The choice of synthetic route is dictated by the desired stereochemistry, substitution pattern, and the nature of the starting materials.

Synthesis from Carbonyl Precursors: The Reductive Amination Pathway

A powerful and widely used method for preparing aminocyclohexanol derivatives involves the reduction of β-enaminoketones. This approach offers excellent control over the introduction of the amino functionality and subsequent diastereoselectivity of the alcohol.

The causality here is straightforward: the enaminoketone, formed via condensation of a 1,3-dione with a primary amine, provides a planar, conjugated system.[1] The subsequent reduction of the ketone is directed by the existing stereochemistry and the choice of reducing agent, allowing for the selective formation of cis or trans amino alcohol products. The use of a dissolving metal reduction, such as sodium in an alcohol solvent, is a classic and effective method for achieving this transformation.[1]

-

Enaminoketone Formation:

-

Dissolve the 1,3-cyclohexanedione (1.0 eq) and the desired primary amine (e.g., benzylamine) (1.0 eq) in toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure and purify the resulting β-enaminoketone by recrystallization or column chromatography.

-

-

Sodium-Mediated Reduction:

-

Dissolve the purified β-enaminoketone (1.0 eq, 2.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and isopropyl alcohol (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add small pieces of metallic sodium (6.0 eq, 0.27 g) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by removing any unreacted sodium and pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the diastereomeric mixture of amino alcohols.

-

Purify and separate diastereomers using column chromatography.

-

Caption: Synthesis of aminocyclohexanols from 1,3-diones.

Ring-Opening of Epoxides: A Cornerstone for β-Amino Alcohols

The nucleophilic ring-opening of epoxides by amines is one of the most fundamental and reliable methods for synthesizing β-amino alcohols.[2][3] This reaction's trustworthiness stems from its predictable stereochemistry; the nucleophilic attack proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. The regioselectivity (attack at the less-hindered carbon) can be reliably controlled, making it a cornerstone for accessing structurally diverse amino alcohols.[3]

The choice of amine and solvent system is critical. While simple alkylamines can open epoxides under thermal conditions, less nucleophilic amines like anilines may require Lewis acid catalysis to activate the epoxide ring, enhancing its electrophilicity.[2]

-

Setup: To a solution of the epoxide (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile, or neat) in a sealed tube or round-bottom flask, add the amine (1.0-1.5 eq).

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C). For less reactive amines, a catalyst such as antimony trichloride (SbCl₃) or a Lewis acid can be added (0.1 eq).[2]

-

Monitoring: Monitor the reaction progress using TLC or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure β-amino alcohol.

Part 2: Applications in Asymmetric Catalysis

Chiral amino alcohol derivatives are pillars of modern asymmetric catalysis, serving as both highly effective ligands for metals and as standalone organocatalysts.[4][5] Their efficacy is rooted in the proximate and stereochemically defined arrangement of a Lewis basic amino group and a Brønsted acidic/coordinating hydroxyl group.

Chiral Ligands for Enantioselective Transformations

When complexed with a metal center (e.g., Boron, Zinc, Titanium), chiral amino alcohols form rigid, well-defined catalytic pockets. This structure forces substrates to approach in a specific orientation, leading to high levels of enantioselectivity in reactions like ketone reductions and conjugate additions.[4] For instance, cyclohexyl-based amino alcohols, synthesized by hydrogenating their phenyl analogs, have demonstrated significantly improved enantioselectivity in the diethylzinc addition to enones, underscoring the principle that tuning the steric bulk of the ligand directly impacts the stereochemical outcome.[4]

Organocatalysis: The Power of Primary Amino Alcohols

Chiral primary 1,2-amino alcohols have emerged as powerful organocatalysts for complex cascade reactions.[6] In a domino Michael-aldol reaction, the primary amine reversibly forms an enamine with a donor ketone, initiating the first bond formation. The adjacent hydroxyl group can then act as an internal acid/base or a hydrogen-bonding director, facilitating the subsequent aldol cyclization and controlling the stereochemistry of multiple newly formed chiral centers. This dual activation mechanism is a hallmark of efficient organocatalysis.

Caption: Organocatalytic cycle using a chiral primary amino alcohol.

Part 3: Therapeutic Potential and Drug Development

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7] Its ability to form key hydrogen bonds with biological targets like enzymes and receptors makes it a frequent choice in drug design.

A Broad-Spectrum Pharmacophore

Derivatives of amino alcohols have demonstrated a remarkable range of biological activities.[7] This includes potent antimalarial, antibacterial, anticancer, and anti-tuberculosis effects.[7] For example, novel L-amino alcohol derivatives have been designed as broad-spectrum antifungal agents that function by inhibiting the fungal enzyme CYP51, which is crucial for ergosterol biosynthesis.[8] The stereochemistry is critical, with studies showing that only the S-configuration isomers exhibit potent antifungal activity.[8]

Other studies have identified β-amino alcohol derivatives as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, a key mediator of the inflammatory response in severe sepsis.[9] These findings highlight the potential for this class of compounds to be developed into novel anti-sepsis agents.

Structure-Activity Relationship (SAR) in Skin Permeation

Esters of 6-aminohexanoic acid serve as an excellent case study in rational drug delivery design. They have been investigated as skin permeation enhancers for transdermal drug delivery.[10] A systematic study revealed a clear structure-activity relationship: the length and branching of the alkanol chain significantly impact enhancing activity. This is because the molecule must interact effectively with the lipid components of the stratum corneum. A linear dodecan-1-yl chain provides optimal activity, while increased branching or cyclization leads to a dramatic loss of function, presumably by disrupting the required molecular geometry for lipid intercalation.[10]

| 6-Aminohexanoate Ester | Chain Structure | Enhancement Ratio (ER)¹ |

| Dodecan-1-yl | Linear | 39.7 |

| Dodecan-2-yl | Branched (at C2) | 29.3 |

| Dodecan-4-yl | Branched (at C4) | 3.1 |

| Cyclododecyl | Cyclic | 2.2 |

| ¹ Enhancement Ratio for theophylline permeation through human skin in vitro. |

Part 4: Aminohexanol Derivatives in Materials Science

The bifunctionality of aminohexanol derivatives also makes them valuable monomers for the synthesis of advanced polymers. 6-Amino-1-hexanol, in particular, is a key precursor for creating materials with tailored properties.[11]

When used in polycondensation reactions with diacids like glutaric acid, 6-amino-1-hexanol forms poly(ester amides). These polymers uniquely combine the properties of polyesters (flexibility, degradability) and polyamides (strength, thermal stability) through the formation of both ester and amide linkages in the polymer backbone. Such materials are of great interest for biomedical applications and as degradable plastics. The ability to synthesize 6-amino-1-hexanol from biomass-derived diols using enzymatic cascades presents a green and sustainable route to these advanced materials, reducing reliance on traditional, harsh chemical methods.[11]

Caption: Pathway from 6-amino-1-hexanol to poly(ester amides).

Conclusion and Future Outlook

Aminohexanol derivatives are far more than simple chemical curiosities; they are enabling tools for innovation across the scientific spectrum. From the rational design of enantioselective catalysts to the development of life-saving therapeutics and sustainable materials, their structural and functional diversity provides a rich platform for exploration. Future advancements will likely focus on developing more efficient and greener synthetic routes, such as biocatalytic cascades, to access these valuable compounds.[11] Furthermore, the continued exploration of their biological activities, guided by a deep understanding of structure-activity relationships, will undoubtedly uncover new therapeutic applications for this versatile and powerful class of molecules.

References

-

Vallejos, G., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: MDPI[Link]

-

Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

-

Vávrová, K., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. PubMed. [Link]

-

Periasamy, M., et al. (2010). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

- Google Patents. (2016).

-

Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. [Link]

-

Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. PubMed. [Link]

-

Ismayilova, S.V., et al. (2022). Synthesis of aminomethoxy derivatives of cyclohexanol and studying them as bactericide inhibitors. ResearchGate. [Link]

-

Landa, A., et al. (2011). First asymmetric cascade reaction catalysed by chiral primary aminoalcohols. PubMed. [Link]

-

Villegas-Vargas, E., et al. (2025). Enzymatic synthesis of C4–C7 amino alcohols from diols using an engineered amine dehydrogenase. Green Chemistry. [Link]

-

Scott, T.P., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. [Link]

-

Hoveyda, A.H., et al. (2013). Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols. ResearchGate. [Link]

-

Boddeti, G. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. OMICS International. [Link]

-

ResearchGate. (n.d.). Review articles in AMINO ALCOHOLS. [Link]

-

Boddeti, G. (2017). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Open Access Journals. [Link]

-

Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. PMC. [Link]

-

ResearchGate. (2025). Synthesis and therapeutic application of beta-amino alcohol derivatives. [Link]

-

Gao, L., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. [Link]

-

Wang, X., et al. (2014). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PMC. [Link]

-

Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

-

Stova, M., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. [Link]

-

Suzdalev, K.F., et al. (2013). Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. ResearchGate. [Link]

-

Thacker, P.S., et al. (2019). Synthesis and Biological Evaluation of Novel 8-Substituted Quinoline-2-Carboxamides as Carbonic Anhydrase Inhibitors. Amanote Research. [Link]

-

Zhao, L., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed. [Link]

-

Igarashi, H., et al. (1980). Studies on the Derivatives of Aminoalcohols. V. Anti-Inflammatory Activities of N-(3-Dialkylamino-2-Hydroxypropyl)-4-Phenylpiperidine·Dihydrochloride. Amanote Research. [Link]

-

Bentham Science Publishers. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. EurekaSelect. [Link]

-

Guo, H., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

-

Sedić, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

-

Guo, H., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. PMC. [Link]

-

Pitre, S.P., et al. (2022). Visible-Light-Promoted Synthesis of 1,6-Imino Alcohols by Metal-Free 1,2-Carboimination of Alkenes. PMC. [Link]

-

Heinze, T., et al. (2016). Biofunctional Materials Based on Amino Cellulose Derivatives--A Nanobiotechnological Concept. Semantic Scholar. [Link]

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. First asymmetric cascade reaction catalysed by chiral primary aminoalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 6-Aminohexan-3-ol Hydrochloride: A Versatile Linker for Bioconjugation and Drug Development

Introduction: Unlocking the Potential of a Bifunctional Linker

In the landscape of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile.[1][2][3][4] 6-Aminohexan-3-ol hydrochloride is a bifunctional linker possessing a secondary amine and a secondary alcohol, offering two distinct points for covalent attachment. This unique arrangement allows for the strategic, and potentially orthogonal, coupling of different molecular entities, such as a targeting moiety and a therapeutic payload. The hydrochloride salt form ensures stability and enhances solubility in aqueous media, though it necessitates neutralization for the amine to be reactive.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Aminohexan-3-ol hydrochloride as a chemical linker. We will delve into its chemical properties, provide detailed, step-by-step protocols for its conjugation via both the amine and alcohol functionalities, and discuss its potential as a cleavable linker.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of 6-Aminohexan-3-ol hydrochloride is paramount for its successful application.

| Property | Value | Source |

| Chemical Formula | C₆H₁₆ClNO | PubChem |

| Molecular Weight | 153.65 g/mol | PubChem |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in water and polar organic solvents | Inferred |

| pKa (amine) | ~10-11 (estimated for a secondary amine) | General Chemistry Principles |

Handling and Storage: 6-Aminohexan-3-ol hydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. When handling, standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed.

Strategic Considerations for Linker Application

The dual functionality of 6-Aminohexan-3-ol offers significant flexibility in the design of bioconjugates. The choice of which functional group to react first and the overall conjugation strategy will depend on the specific application and the nature of the molecules to be conjugated.

Orthogonal Protection Strategy

For sequential conjugation reactions, an orthogonal protecting group strategy is essential.[5][6][7] This involves protecting one functional group while reacting the other, followed by deprotection and subsequent reaction of the newly freed functional group.

Caption: Orthogonal protection and sequential conjugation workflow.

Protocol 1: Amide Bond Formation via the Secondary Amine

The secondary amine of 6-Aminohexan-3-ol can be coupled to a carboxylic acid-containing molecule using standard carbodiimide chemistry. Due to the lower nucleophilicity of secondary amines compared to primary amines, the reaction may require longer reaction times or the use of coupling additives.

Core Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) activates a carboxyl group to form an amine-reactive NHS ester. This intermediate then reacts with the secondary amine of the linker to form a stable amide bond.

Step-by-Step Protocol:

-

Deprotonation of the Amine:

-

Dissolve 6-Aminohexan-3-ol hydrochloride (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF or DMSO).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.5 eq), to neutralize the hydrochloride and deprotonate the secondary amine. Stir for 10-15 minutes at room temperature. Causality: The amine must be in its free base form to act as a nucleophile.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve the carboxylic acid-containing molecule (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DMSO.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the solution while stirring. Causality: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester by NHS, minimizing side reactions and improving coupling efficiency.[8][9][10]

-

-

Coupling Reaction:

-

Slowly add the activated carboxylic acid solution to the solution of the deprotonated 6-Aminohexan-3-ol linker.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as LC-MS or TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a small amount of water.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-